
8-Fluoro-5-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-5-methylquinoline: is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions:
-
Direct Fluorination:
- Reaction:
5-methylquinoline+Fluorinating agent→this compound
Starting Material: 5-methylquinoline
Reagents: Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI)
Conditions: Typically carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
- Reaction:
-
Cyclization and Cycloaddition Reactions:
- Starting Material: Appropriate substituted aniline and β-ketoester
- Reagents: Acid catalysts like polyphosphoric acid (PPA)
- Conditions: Heating at elevated temperatures (140°C)
- Reaction:
Substituted aniline+β-ketoester→this compound
Industrial Production Methods:
Industrial production of this compound typically involves large-scale fluorination processes using specialized fluorinating agents and reactors designed to handle the exothermic nature of fluorination reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
-
Nucleophilic Substitution:
- Reagents: Nucleophiles such as amines or thiols
- Conditions: Organic solvents like dimethylformamide (DMF) at elevated temperatures
- Products: Substituted quinoline derivatives
-
Electrophilic Substitution:
- Reagents: Electrophiles such as halogens or nitro groups
- Conditions: Acidic conditions, often using Lewis acids as catalysts
- Products: Halogenated or nitro-substituted quinolines
-
Cross-Coupling Reactions:
- Reagents: Organometallic reagents such as boronic acids
- Conditions: Palladium catalysts in the presence of bases
- Products: Biaryl quinoline derivatives
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
- Employed in the study of reaction mechanisms involving fluorinated heterocycles.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
- Studied for its antimicrobial and antiviral properties.
Medicine:
- Explored as a potential therapeutic agent in the treatment of diseases such as malaria and cancer.
- Used in the development of new drugs with improved pharmacokinetic properties.
Industry:
- Utilized in the production of liquid crystals for display technologies.
- Applied in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 8-Fluoro-5-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison:
- 8-Fluoro-5-methylquinoline is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity.
- Compared to other fluorinated quinolines, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for specific applications in medicinal chemistry and industry.
特性
IUPAC Name |
8-fluoro-5-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPAWBWUZAAXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
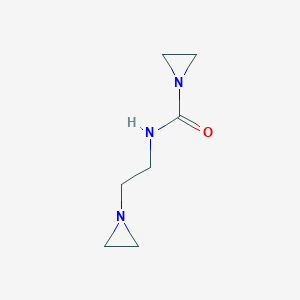
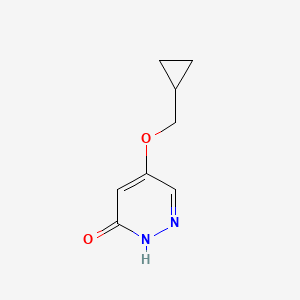
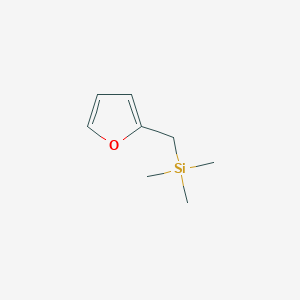
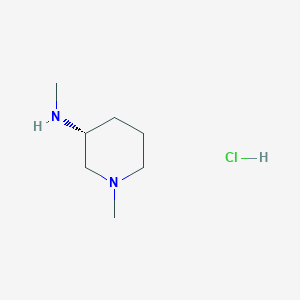
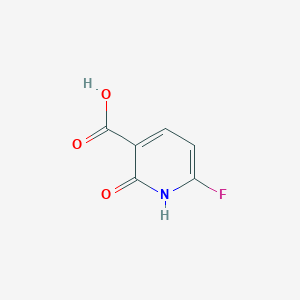
![2H-Oxazolo[4,5-g]indazole](/img/structure/B11917863.png)
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11917867.png)

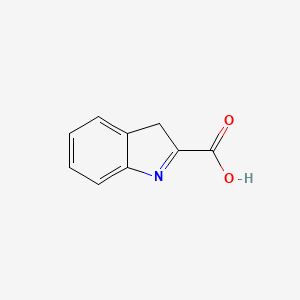
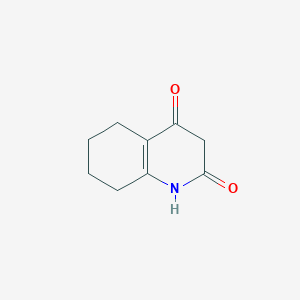
![2-Methylimidazo[1,2-a]pyridine-3,8-diol](/img/structure/B11917888.png)



